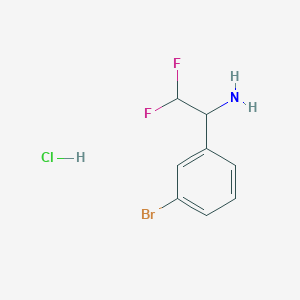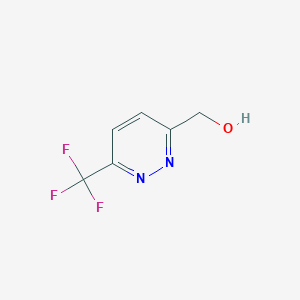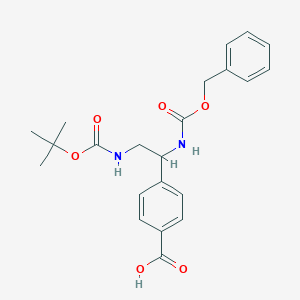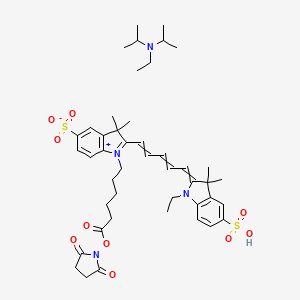
4-(3-Hydroxy-3-methylbut-1-yn-1-yl)picolinonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Hydroxy-3-methylbut-1-yn-1-yl)picolinonitrile, also known as 4-HMBC, is a versatile organic compound with a wide range of applications in the fields of synthetic organic chemistry, biochemistry, and drug research. 4-HMBC is an important intermediate for the synthesis of various compounds and can be used as a reagent for the synthesis of a variety of compounds, including drugs, polymers, and other materials. It is also used in the synthesis of peptides, peptidomimetics, and other biomolecules. 4-HMBC has been used in a number of studies to investigate the mechanism of action of various drugs, and its use in the laboratory has been shown to be advantageous due to its relatively low cost and easy availability.
作用機序
Target of Action
A related compound, 4-hydroxy-3-methylbut-2-en-1-yl diphosphate, is known to interact with the enzyme family of oxidoreductases
Biochemical Pathways
The related compound, 4-hydroxy-3-methylbut-2-en-1-yl diphosphate, is involved in the mep pathway (non-mevalonate pathway) of isoprenoid precursor biosynthesis
実験室実験の利点と制限
One of the major advantages of using 4-(3-Hydroxy-3-methylbut-1-yn-1-yl)picolinonitrile in laboratory experiments is its relatively low cost and easy availability. Additionally, it is a versatile organic compound with a wide range of applications in the fields of synthetic organic chemistry, biochemistry, and drug research. However, one of the major limitations of using this compound in laboratory experiments is that its mechanism of action is not well understood, and it is not known how it interacts with other compounds in the body.
将来の方向性
The potential future directions for the use of 4-(3-Hydroxy-3-methylbut-1-yn-1-yl)picolinonitrile in research include further investigations into its mechanism of action, as well as its biochemical and physiological effects. Additionally, further studies could be conducted to investigate the use of this compound as a reagent for the synthesis of a variety of compounds, including drugs, polymers, and other materials. Furthermore, further studies could be conducted to investigate the use of this compound in the synthesis of peptides, peptidomimetics, and other biomolecules. Finally, further studies could be conducted to investigate the use of this compound in the study of the structure and function of proteins.
合成法
4-(3-Hydroxy-3-methylbut-1-yn-1-yl)picolinonitrile can be synthesized through several different methods, including the Wittig reaction, the Grignard reaction, and the Ugi reaction. The Wittig reaction is the most common method used to synthesize this compound, and involves the reaction of a phosphonium salt with an aldehyde or ketone. The Grignard reaction involves the reaction of a Grignard reagent with an aldehyde or ketone, and the Ugi reaction involves the reaction of a carboxylic acid, an amine, and an aldehyde or ketone. All of these methods yield this compound in good yields.
科学的研究の応用
4-(3-Hydroxy-3-methylbut-1-yn-1-yl)picolinonitrile has been used in a number of studies to investigate the mechanism of action of various drugs, and its use in the laboratory has been shown to be advantageous due to its relatively low cost and easy availability. This compound can be used as a reagent to synthesize a variety of compounds, including drugs, polymers, and other materials. It has also been used in the synthesis of peptides, peptidomimetics, and other biomolecules. In addition, this compound has been used in studies to investigate the structure and function of proteins, as well as to study the biochemical and physiological effects of drugs.
生化学分析
Biochemical Properties
4-(3-Hydroxy-3-methylbut-1-yn-1-yl)picolinonitrile plays a significant role in biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with certain enzymes that are involved in metabolic pathways, potentially inhibiting or activating their functions. The nature of these interactions can vary, but they often involve hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active site of the enzyme .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, altering gene expression, and affecting cellular metabolism. For example, it has been shown to impact the expression of genes involved in oxidative stress response, leading to changes in the levels of reactive oxygen species within the cell . Additionally, it can affect the activity of key metabolic enzymes, thereby altering the metabolic flux within the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to either inhibition or activation of their functions. This binding often involves specific interactions, such as hydrogen bonds and van der Waals forces, which stabilize the compound within the binding site . Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but can degrade over time when exposed to light or heat . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular processes, such as sustained changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhancing metabolic activity or reducing oxidative stress. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways, influencing the overall metabolic flux and levels of specific metabolites. For example, it has been shown to affect the activity of enzymes involved in the glycolytic pathway, leading to changes in glucose metabolism . Additionally, it can modulate the levels of certain cofactors, such as NADH and ATP, which are essential for cellular energy production .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in particular cellular compartments . For instance, it may be transported into the mitochondria, where it can influence mitochondrial function and energy production . The distribution of this compound within tissues can also affect its overall biochemical effects and therapeutic potential .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may be localized to the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, it may be targeted to the endoplasmic reticulum, where it can affect protein folding and processing .
特性
IUPAC Name |
4-(3-hydroxy-3-methylbut-1-ynyl)pyridine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c1-11(2,14)5-3-9-4-6-13-10(7-9)8-12/h4,6-7,14H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VESRMOXUHDONGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#CC1=CC(=NC=C1)C#N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-Oxa-6-aza-spiro[3.3]heptane tosylate](/img/structure/B6298691.png)
![7-Chloro-6-(trifluoromethyl)benzo[b]thiophen-3(2H)-one](/img/structure/B6298704.png)


![tert-Butyl N-[2-(4-methyl-4-piperidyl)ethyl]carbamate oxalate](/img/structure/B6298730.png)




